![molecular formula C11H15NO3 B138451 p-Lactophenetide CAS No. 539-08-2](/img/structure/B138451.png)
p-Lactophenetide
Overview
Description
P-Lactophenetide is an anilide . It has the molecular formula C11H15NO3 . The IUPAC name for p-Lactophenetide is N-(4-ethoxyphenyl)-2-hydroxypropanamide .
Molecular Structure Analysis
The molecular weight of p-Lactophenetide is 209.24 g/mol . The InChI string representation is InChI=1S/C11H15NO3/c1-3-15-10-6-4-9 (5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3, (H,12,14) . The canonical SMILES representation is CCOC1=CC=C (C=C1)NC (=O)C ©O .Physical And Chemical Properties Analysis
P-Lactophenetide is slightly bitter crystals from ethyl acetate + hexane . One gram dissolves in 330 ml cold, 55 ml boiling water, 8.5 ml alcohol; slightly soluble in ether, petr ether . The melting point is 117-118° .Scientific Research Applications
Medicine: Analgesic Research
p-Lactophenetide: is explored in medical research due to its structural similarity to phenacetin, a pain-relief compound . It’s being studied for its potential as an analgesic without the harmful side effects associated with phenacetin, such as nephrotoxicity. Research is ongoing to understand its metabolism and efficacy in pain management.
Agriculture: Pesticide Degradation
In agriculture, p-Lactophenetide is being investigated for its role in the degradation of pesticides . Its chemical structure may help break down harmful substances into less toxic forms, aiding in the development of more environmentally friendly pest control methods.
Industrial Processes: Solvent Applications
In industrial processes, p-Lactophenetide has potential applications as a solvent due to its chemical stability and solubility properties . Research is focused on utilizing it in various synthesis processes where its low toxicity could provide safer working conditions and reduce environmental impact.
Environmental Science: Pollution Remediation
p-Lactophenetide: is being studied for its use in environmental applications, particularly in pollution remediation . Its properties may be beneficial in the development of materials or processes that can help in the cleanup of pollutants, such as heavy metals and organic contaminants.
Biotechnology: Enzyme Inhibition
In biotechnology, p-Lactophenetide is of interest for its potential role in enzyme inhibition . It could be used to regulate biological pathways in microorganisms, which is crucial for the production of various biotechnological products, including pharmaceuticals and biofuels.
Material Science: Polymer Development
Lastly, in material science, p-Lactophenetide is being researched for its applications in polymer development . Its molecular structure could contribute to the creation of new polymeric materials with unique properties, such as increased durability or biodegradability.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNWXGYWUBLLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036653 | |
Record name | p-Lactophenetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Lactophenetide | |
CAS RN |
539-08-2 | |
Record name | p-Lactophenetide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Lactophenetide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Lactophenetide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Lactophenetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-ethoxylactanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-LACTOPHENETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9UU01B5NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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